molecular formula C15H9ClFN3O3 B14598171 Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-, 3-oxide CAS No. 59468-09-6

Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-, 3-oxide

Cat. No.: B14598171
CAS No.: 59468-09-6
M. Wt: 333.70 g/mol
InChI Key: ASDFKYGZNFNFOJ-UHFFFAOYSA-N
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Description

Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-, 3-oxide is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a chloromethyl group at the 2-position, a fluorophenyl group at the 4-position, a nitro group at the 6-position, and an oxide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-, 3-oxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Introduction of Functional Groups: The chloromethyl, fluorophenyl, and nitro groups are introduced through various substitution reactions. For example, the chloromethyl group can be added via chloromethylation using formaldehyde and hydrochloric acid.

    Oxidation: The final step involves the oxidation of the quinazoline derivative to introduce the oxide group at the 3-position. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-, 3-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, hydrogen gas with a catalyst.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Quinazolines: Nucleophilic substitution of the chloromethyl group results in various substituted quinazolines.

Scientific Research Applications

Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-, 3-oxide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-, 3-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or receptors, disrupting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-: Lacks the oxide group at the 3-position.

    Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-amino-: Contains an amino group instead of a nitro group.

Uniqueness

Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-, 3-oxide is unique due to the presence of the oxide group at the 3-position, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

59468-09-6

Molecular Formula

C15H9ClFN3O3

Molecular Weight

333.70 g/mol

IUPAC Name

2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-3-oxidoquinazolin-3-ium

InChI

InChI=1S/C15H9ClFN3O3/c16-8-14-18-13-6-5-9(20(22)23)7-11(13)15(19(14)21)10-3-1-2-4-12(10)17/h1-7H,8H2

InChI Key

ASDFKYGZNFNFOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=[N+](C(=NC3=C2C=C(C=C3)[N+](=O)[O-])CCl)[O-])F

Origin of Product

United States

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